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Introduction
Seviteronel (VT-464) is an orally bioavailable, non-steroidal investigational drug that represents

a targeted approach in hormone-dependent cancers, particularly in prostate and breast cancer.

[1] It functions as a dual-action agent, exhibiting selective inhibition of the cytochrome P450

17A1 (CYP17A1) enzyme and direct antagonism of the androgen receptor (AR).[2] This

technical guide provides an in-depth overview of the foundational preclinical and clinical

research on seviteronel, focusing on its mechanism of action as a CYP17A1 inhibitor.

Mechanism of Action: Dual Targeting of the
Androgen Axis
Seviteronel's primary mechanism of action is the selective inhibition of 17,20-lyase activity of

the CYP17A1 enzyme.[3] This enzyme is critical in the androgen biosynthesis pathway,

responsible for converting pregnenolone and progesterone into dehydroepiandrosterone

(DHEA) and androstenedione, respectively, which are precursors to testosterone.[4] Unlike

first-generation CYP17A1 inhibitors such as abiraterone, seviteronel shows approximately 10-

fold selectivity for the 17,20-lyase over the 17α-hydroxylase activity of CYP17A1.[2] This

selectivity is significant as it minimizes the disruption of cortisol synthesis, potentially reducing

the need for concomitant glucocorticoid administration to prevent adrenal insufficiency.[3]
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In addition to its enzymatic inhibition, seviteronel also acts as a competitive antagonist of the

androgen receptor (AR).[2] This dual mechanism allows it to not only suppress the production

of androgens but also to block the action of any remaining androgens at the receptor level. This

combined approach is hypothesized to offer a more comprehensive blockade of the androgen

signaling pathway, which is a key driver in the progression of prostate cancer and certain

subtypes of breast cancer.[5]

Preclinical Research and Efficacy
In Vitro Studies
Seviteronel has demonstrated potent inhibitory activity against CYP17A1 lyase and

antiproliferative effects in various cancer cell lines.

Parameter Value Cell Line/System Reference

CYP17A1 Lyase

Inhibition (IC50)
69 nM In vitro enzyme assay [4]

Cell Viability (IC50) > 10 µM

MDA-MB-453, ACC-

422, SUM-185, SUM-

159 (TNBC cell lines)

[6]

In Vivo Studies
Preclinical xenograft models have been instrumental in demonstrating the in vivo efficacy of

seviteronel.
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Animal Model Cancer Type
Dosing
Regimen

Key Findings Reference

nu/nu mice

Triple-Negative

Breast Cancer

(TNBC) - MDA-

MB-453

xenograft

150 mg/kg/day,

oral gavage

Significantly

inhibited tumor

volume and

growth rate.

[5]

nu/nu mice

Castration-

Resistant

Prostate Cancer

(CRPC) - AR-

V7+ 22Rv1

xenograft

150 mg/kg/day,

p.o.

Significantly

decreased tumor

growth.

[4]

Clinical Research
Seviteronel has been evaluated in Phase I and II clinical trials for the treatment of castration-

resistant prostate cancer (CRPC) and advanced breast cancer.

Pharmacokinetics
A population pharmacokinetic analysis across four clinical studies involving 243 patients with

advanced breast or prostate cancer revealed the following:[7][8]
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Parameter Description Value/Observation Reference

Absorption

Seviteronel is well

absorbed after oral

administration with a

minimal lag time.

- [7]

Linearity

Demonstrates linear

pharmacokinetics over

a dose range of 50-

750 mg (QD or BID).

- [7][8]

Elimination

Characterized by a bi-

phasic first-order

elimination.

- [7][8]

Half-life (Terminal)

The mean estimated

terminal half-life is

approximately 6.6

hours.

- [7]

Covariates

Sex and body weight

were significant

covariates on

clearance. Prandial

status, race, and

concomitant

corticosteroid use did

not have a clinically

significant effect.

- [7][8]

Clinical Efficacy and Safety
Clinical trials have provided insights into the efficacy and safety profile of seviteronel.
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Trial Phase
Cancer
Type

Dosing
Regimen

Key
Efficacy
Results

Common
Adverse
Events

Reference

Phase II

Metastatic

CRPC (post-

enzalutamide

)

450 mg BID

or 600/750

mg QD

6% (1 of 17

patients) had

a significant

PSA decline.

The study

was

terminated

early due to

toxicity.

Concentratio

n impairment,

fatigue,

tremor,

nausea.

[9][10]

Phase I
Advanced

ER+ or TNBC

450 mg, 600

mg, or 750

mg QD

At the

recommende

d Phase 2

dose (450 mg

QD), 4 of 7

subjects

achieved at

least a

clinical

benefit rate at

16 weeks.

Tremor,

nausea,

vomiting,

fatigue.

Experimental Protocols
CYP17A1 Lyase Inhibition Assay
A definitive, detailed public protocol for a seviteronel-specific CYP17A1 lyase inhibition assay is

not readily available in the provided search results. However, a general methodology can be

inferred. These assays typically involve incubating the CYP17A1 enzyme with a substrate (e.g.,

radiolabeled 17α-hydroxyprogesterone) in the presence of varying concentrations of the

inhibitor. The enzymatic activity is then quantified by measuring the formation of the product

(e.g., androstenedione) using techniques like thin-layer chromatography (TLC) or high-

performance liquid chromatography (HPLC). The half-maximal inhibitory concentration (IC50) is

then calculated.
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Androgen Receptor (AR) Antagonism Assay
Details on a specific AR binding assay for seviteronel are not fully elucidated in the search

results. A common method to assess AR antagonism is a reporter gene assay. In this assay,

cells are co-transfected with a plasmid expressing the androgen receptor and a reporter

plasmid containing a luciferase gene under the control of an androgen-responsive promoter.

The cells are then treated with an AR agonist (e.g., dihydrotestosterone) and varying

concentrations of the antagonist (seviteronel). The level of luciferase expression, which

correlates with AR activation, is measured to determine the inhibitory activity of the compound.

Cell Viability Assay (Crystal Violet)
Cell Plating: Plate cells in 96-well plates and allow them to adhere overnight.

Treatment: Treat cells with varying concentrations of seviteronel or a vehicle control (e.g.,

DMSO).

Incubation: Incubate the cells for a specified period (e.g., 5 days).

Fixation: Gently wash the cells with PBS and fix them with a solution like 10% formalin.

Staining: Stain the fixed cells with a crystal violet solution.

Solubilization: After washing away excess stain, solubilize the bound dye with a solvent (e.g.,

methanol).

Quantification: Measure the absorbance of the solubilized dye at a specific wavelength (e.g.,

570 nm) to determine cell viability.

In Vivo Xenograft Study
Cell Implantation: Inject cancer cells (e.g., MDA-MB-453 for breast cancer, 22Rv1 for

prostate cancer) subcutaneously or orthotopically into immunocompromised mice (e.g.,

nu/nu or SCID mice).

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

Randomization: Randomize mice into treatment and control groups.
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Treatment Administration: Administer seviteronel orally (e.g., by gavage) at a specified dose

and schedule. The control group receives a vehicle.

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to

calculate tumor volume.

Monitoring: Monitor animal body weight and general health throughout the study.

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further

analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Experimental Workflows
Androgen Synthesis and Seviteronel's Point of
Inhibition
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Caption: Androgen synthesis pathway and dual inhibition by seviteronel.

General Experimental Workflow for Preclinical
Evaluation
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In Vitro Evaluation

In Vivo Validation
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Caption: A typical workflow for the preclinical assessment of seviteronel.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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